![molecular formula C13H19NO3 B1608239 Tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate CAS No. 232597-44-3](/img/structure/B1608239.png)
Tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate
Overview
Description
Tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate, also known as A-438079, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. It is also known by other names such as Carbamic acid, phenyl-, 1,1-dimethylethyl ester; Carbanilic acid, tert-butyl ester; tert-Butyl phenylcarbamate; tert-Butyl phenylurethane; tert-Butyl N-phenylcarbamate; tert-Butyl N-phenylurethane .
Molecular Structure Analysis
The molecular formula of Tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate is C13H19NO3 . Its average mass is 237.295 Da and its monoisotopic mass is 237.136490 Da .Chemical Reactions Analysis
The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate via lipase-catalyzed transesterification reaction was studied. The carbamate was resolved by Candida antarctica lipase B (CAL-B), leading to the optically pure ®- and (S)-enantiomers .Scientific Research Applications
Synthesis of N-Boc-protected Anilines
This compound is used in the palladium-catalyzed synthesis of N-Boc-protected anilines . N-Boc-protected anilines are important intermediates in the synthesis of various pharmaceuticals and biologically active compounds.
Synthesis of Tetrasubstituted Pyrroles
Tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate is used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . Tetrasubstituted pyrroles are valuable structures in medicinal chemistry due to their wide range of biological activities.
Enzymatic Kinetic Resolution
The compound has been used in the enzymatic kinetic resolution via lipase-catalyzed transesterification reaction . This process showed excellent enantioselectivity, leading to the optically pure ®- and (S)-enantiomers .
Preparation of Chiral Organoselenanes and Organotelluranes
Tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate is a key intermediate in the preparation of chiral organoselenanes and organotelluranes . These compounds have drawn attention due to their biological properties .
Synthesis of Advanced Synthetic Intermediates
The compound can be used to synthesize advanced synthetic intermediates of organotelluranes and organoselenanes . These intermediates can be applied in various chemical reactions and transformations .
Chemical Database and Kinetics Studies
The compound is listed in the NIST Chemistry WebBook, which provides information about its molecular weight, InChI, InChIKey, and CAS Registry Number . This information is crucial for researchers in chemical database and kinetics studies .
properties
IUPAC Name |
tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-9(15)10-5-7-11(8-6-10)14-12(16)17-13(2,3)4/h5-9,15H,1-4H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INLJWIKBZFLTDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)NC(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378044 | |
Record name | Tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate | |
CAS RN |
232597-44-3 | |
Record name | Tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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